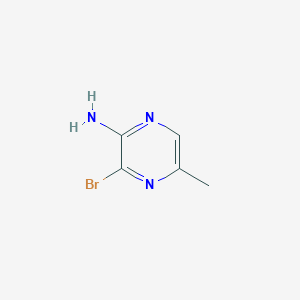

2-Amino-3-bromo-5-methylpyrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNGEHYFPRPIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432522 | |

| Record name | 2-amino-3-bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-65-6 | |

| Record name | 2-amino-3-bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Bromo 5 Methylpyrazine and Analogues

Direct Halogenation Approaches for Pyrazin-2-amine Scaffolds

Direct halogenation represents the most straightforward approach to introducing a bromine atom onto the pyrazine (B50134) ring, starting from an appropriately substituted aminopyrazine.

Electrophilic aromatic substitution is a fundamental method for preparing aryl bromides. nih.gov While aromatic rings like benzene (B151609) are typically less reactive than alkenes and require a catalyst such as FeBr₃ to activate a halogen like Br₂, electron-rich heterocyclic systems can often react under milder conditions. pressbooks.pub The reaction generally proceeds via a two-step mechanism involving the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the rapid removal of a proton to restore aromaticity. pressbooks.publibretexts.org

For the synthesis of 2-Amino-3-bromo-5-methylpyrazine, a common and effective method involves the direct bromination of 5-methylpyrazin-2-amine (B1296693). chemicalbook.comechemi.com In a typical procedure, molecular bromine is added to a solution of 5-methylpyrazin-2-amine in a solvent like dichloromethane (B109758) (DCM), often in the presence of a weak base such as pyridine (B92270). chemicalbook.comechemi.com The pyridine likely serves to neutralize the HBr byproduct generated during the reaction. This reaction is generally carried out at room temperature and can proceed overnight to afford the desired product in high yield. chemicalbook.comechemi.com

Other brominating agents, such as N-bromosuccinimide (NBS), are also widely used for the electrophilic bromination of various aromatic compounds, including nitrogen-containing heterocycles. nih.govresearchgate.net The use of NBS, sometimes in conjunction with a silica (B1680970) gel support, can offer advantages in terms of handling and selectivity. nih.gov For the bromination of 2-aminopyrazine, NBS in acetonitrile (B52724) has proven effective for achieving both mono- and dihalogenation. researchgate.net

Table 1: Example of Direct Bromination of 5-Methylpyrazin-2-amine

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Methylpyrazin-2-amine | Bromine, Pyridine | Dichloromethane (DCM) | Room temperature, overnight | This compound | 88% | chemicalbook.com |

The position of electrophilic attack on a substituted pyrazine ring is dictated by the electronic properties of the existing substituents. The amino group (-NH₂) in pyrazin-2-amines is a strong activating group and directs electrophiles to the positions ortho and para to it. In the case of 5-methylpyrazin-2-amine, the starting material for the target compound, the amino group is at the C2 position. The positions ortho to the amino group are C3, and the nitrogen at position 1. The para position is C5, which is already substituted with a methyl group.

The bromination of 5-methylpyrazin-2-amine selectively occurs at the C3 position. chemicalbook.comechemi.com This high regioselectivity can be explained by the directing effect of the powerful activating amino group, which enhances the nucleophilicity of the adjacent C3 carbon. The stability of the cationic intermediate (arenium ion) formed during the electrophilic attack also plays a crucial role. stackexchange.com Attack at C3 allows for the positive charge to be delocalized effectively through resonance, including onto the amino group, which stabilizes the intermediate. This leads to the preferential formation of this compound over other potential isomers. chemicalbook.comstackexchange.com

Studies on similar heterocyclic systems, such as imidazo[1,2-a]pyrazine, also highlight that electrophilic attack preferentially occurs on the five-membered ring at a position that leads to a more stable intermediate, often maintaining the aromaticity of the six-membered ring. stackexchange.com In pyrimidine (B1678525) systems, the position of substitution is also carefully controlled by the electronic nature of the ring and its substituents. researchgate.net

Multi-Step Synthesis Pathways to this compound

An alternative synthetic route begins with 5-methylpyrazine-2-carboxylic acid. google.com This precursor can be converted into the corresponding 2-amino-5-methylpyrazine through a sequence involving a Curtius rearrangement. google.com

This industrial preparation method involves several key steps:

Azidation : The carboxylic acid is reacted with a reagent like diphenylphosphoryl azide (B81097) (DPPA) to form the corresponding acyl azide. google.com

Curtius Rearrangement : The acyl azide, upon heating, undergoes a rearrangement to form an isocyanate intermediate. google.com

Trapping and Deprotection : The isocyanate is trapped in situ with an alcohol, such as tert-butanol, to form a Boc-protected amine (N-tert-butoxycarbonyl-2-amino-5-methylpyrazine). google.com

Deprotection : The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with HCl), to yield 5-methylpyrazin-2-amine. google.com

Once 5-methylpyrazin-2-amine is synthesized via this pathway, it can then be subjected to the direct bromination described in section 2.1.1 to yield the final product, this compound. This multi-step approach is particularly useful for large-scale industrial production where the starting carboxylic acid is readily available. google.com

The pyrazine ring itself can be constructed from acyclic precursors. The classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine. researchgate.net More advanced methods allow for the synthesis of highly substituted pyrazines.

One such approach involves the condensation of hydroxyiminoketones with aminoacetonitriles, promoted by a Lewis acid like TiCl₄, which leads to the formation of a pyrazine N-oxide intermediate. researchgate.net This intermediate can then be reduced to the corresponding aminopyrazine. researchgate.net For instance, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine has been synthesized by condensing a p-hydroxyphenylglyoxal aldoxime with α-aminophenylpropiononitrile, followed by reduction of the N-oxide with zinc and acetic acid. researchgate.net

Another strategy involves the self-coupling of β-amino alcohols, catalyzed by manganese pincer complexes, which yields symmetrically substituted pyrazines through an acceptorless dehydrogenative coupling mechanism. nih.gov These cyclization methods produce a core pyrazine ring, which would then require subsequent functionalization steps—such as bromination and, if necessary, methylation and amination—at specific positions to arrive at the final this compound structure.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrazine Derivatives

The principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and environmentally conscious. In the context of pyrazine synthesis, these principles are being applied to develop innovative routes that minimize waste, reduce energy consumption, and avoid the use of toxic substances. Key strategies include the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the development of highly efficient catalytic systems.

One of the cornerstones of green chemistry is the concept of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. This is often achieved through one-pot synthesis, where multiple reaction steps are carried out in a single reactor, thereby reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. niscpr.res.inresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.org Microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purity. niscpr.res.inrsc.orgnih.govdergipark.org.tr This rapid and efficient heating reduces energy consumption and minimizes the formation of byproducts. For instance, the synthesis of poly(hydroxyalkyl)pyrazines has been achieved with unprecedented speed and improved atom economy using microwave irradiation in reactive eutectic media. rsc.org

Solvent-free synthesis , or conducting reactions in the absence of a solvent, is another key green chemistry approach. mdpi.comresearchgate.netsemanticscholar.orgrsc.orgrsc.org This method eliminates the environmental and health hazards associated with volatile organic solvents, simplifies product work-up, and can lead to improved reaction rates and yields. Multicomponent reactions, where three or more reactants are combined in a single step to form a product, are particularly well-suited for solvent-free conditions and have been successfully employed for the synthesis of various heterocyclic compounds, including pyrazine analogues. mdpi.com

The development of novel catalytic systems is also central to sustainable pyrazine synthesis. Catalysts can enhance reaction rates and selectivity, allowing for milder reaction conditions and reducing the formation of waste. Research has focused on developing recyclable catalysts and exploring the use of non-toxic, earth-abundant metals. researchgate.netdergipark.org.trgoogle.com

Recent advancements in the greener synthesis of pyrazine derivatives have explored various approaches, as detailed in the table below.

| Method | Reactants | Conditions | Solvent | Yield | Green Aspects | Reference |

| Microwave-assisted One-pot Synthesis | Pentacyclic triterpene, Ethylene diamine | Microwave irradiation | - | High | One-pot, reduced reaction time | niscpr.res.in |

| Microwave-assisted Synthesis | Ammonium formate, Fructose | 120 °C, 3 min, 5 watt microwave | Reactive eutectic media (no additional water) | High | Rapid reaction, high atom economy, solventless | rsc.org |

| Solvent-Free Multicomponent Reaction | 2-aminopyridines, Triethyl orthoformate, Primary amines | 100 °C, 3h | Solvent-free | 61-85% | Solvent-free, good yields | mdpi.com |

| One-pot Synthesis | 1,2-diketo compounds, 1,2-diamines | Room temperature | Aqueous methanol | - | Mild conditions, use of aqueous methanol | researchgate.net |

Table 1: Examples of Green Synthetic Routes to Pyrazine Derivatives

While significant progress has been made in developing greener routes to the pyrazine core, the functionalization of the ring system, such as through bromination and amination to produce compounds like this compound, still often relies on traditional methods. However, research into greener functionalization techniques is ongoing. For example, the bromination of aromatic compounds has been explored using greener reagent systems like sodium bromate (B103136) and sodium hydrogen sulfite, which can potentially be adapted for pyrazine derivatives. chemrxiv.org Similarly, solvent-free methods for the formation of amides from carboxylic acids and amines have been developed, which could offer a more sustainable approach to introducing amino groups onto the pyrazine ring. researchgate.netsemanticscholar.org

The chemical transformation of pyrazine derivatives to introduce functional groups like bromo and amino is crucial for their biological activity. imist.maimist.ma The development of catalytic and solvent-free methods for these transformations is a key area for future research to make the entire synthetic pathway to compounds like this compound more sustainable.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 3 Bromo 5 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural picture can be assembled.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number of different types of protons and their electronic environments. In the ¹H NMR spectrum of 2-Amino-3-bromo-5-methylpyrazine, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to each proton group are observed. echemi.comchemicalbook.com

The spectrum is characterized by three main signals:

A singlet appearing around 7.82-7.83 ppm is attributed to the aromatic proton on the pyrazine (B50134) ring (H-6). echemi.comchemicalbook.com The downfield shift is characteristic of protons attached to electron-deficient aromatic systems.

A broad singlet observed at approximately 4.93 ppm corresponds to the two protons of the amino group (-NH₂). echemi.comchemicalbook.com The chemical shift of amine protons can be variable and their signals are often broad.

An upfield singlet at 2.39-2.41 ppm is assigned to the three protons of the methyl group (-CH₃). echemi.comchemicalbook.com

The integration of these peaks confirms the ratio of protons in the molecule, consistent with the proposed structure.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| H-6 (ring proton) | 7.82 - 7.83 | Singlet (s) | CDCl₃ | echemi.comchemicalbook.com |

| -NH₂ | ~4.93 | Singlet (s) | CDCl₃ | echemi.comchemicalbook.com |

| -CH₃ | 2.39 - 2.41 | Singlet (s) | CDCl₃ | echemi.comchemicalbook.com |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative atoms and sp² hybridization causing significant downfield shifts. libretexts.orglibretexts.org

For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. Based on established data for substituted pyrazines, the expected chemical shift regions are as follows: ipb.ptdocbrown.info

C-2, C-3, and C-5 : These carbons, directly bonded to heteroatoms (nitrogen or bromine), are expected to resonate significantly downfield. Pyrazine ring carbons typically appear in the 145-158 ppm range. ipb.pt The carbon bearing the bromine (C-3) would be shifted, while the carbons adjacent to the nitrogens (C-2 and C-5) would also be significantly deshielded.

C-6 : The protonated ring carbon is expected at a more upfield position compared to the substituted carbons.

-CH₃ : The methyl carbon, being an sp³ hybridized carbon, will appear furthest upfield, typically in the 10-25 ppm range. libretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| C-2, C-3, C-5 | 140 - 160 | Attached to electronegative N and Br atoms. libretexts.orgipb.pt |

| C-6 | 120 - 140 | Aromatic CH, less deshielded than substituted carbons. ipb.pt |

| -CH₃ | 10 - 25 | Aliphatic sp³ carbon. libretexts.orgdocbrown.info |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would be expected to show no cross-peaks between the singlet signals of the ring proton, the amino protons, and the methyl protons, confirming their isolation from each other in terms of three-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduwalisongo.ac.id This is invaluable for definitive assignments. For the target molecule, HSQC would show a correlation between the proton signal at ~7.8 ppm and its attached ring carbon (C-6), and a correlation between the methyl protons at ~2.4 ppm and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the long-range (typically two or three bond) correlations between protons and carbons. youtube.comwalisongo.ac.id This is key to piecing together the molecular fragments. For this compound, key HMBC correlations would include:

The methyl protons (~2.4 ppm) correlating to the ring carbons C-5 and C-6.

The ring proton H-6 (~7.8 ppm) correlating to carbons C-5 and C-2.

The amino protons (~4.9 ppm) correlating to carbons C-2 and C-3.

These correlations would provide unambiguous evidence for the substitution pattern on the pyrazine ring. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules, allowing for the ionization of the analyte directly from a solution with minimal fragmentation. nih.gov In positive ion mode, ESI typically forms protonated molecules, [M+H]⁺.

For this compound (Molecular Formula: C₅H₆BrN₃, Molecular Weight: ~188.03 g/mol ), ESI-MS analysis shows a prominent ion peak corresponding to the protonated molecule. echemi.comchemicalbook.comnih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak appears as a characteristic doublet, with two peaks separated by 2 Da (e.g., m/z 188 and 190, or for the protonated molecule, m/z 189 and 191). echemi.comchemicalbook.com One report shows a protonated molecular ion [M+H]⁺ at m/z 190.2, which corresponds to the ⁷⁹Br isotope. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. The exact mass of this compound is calculated as 186.9745 Da for the ⁷⁹Br isotope. echemi.comnih.gov HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass, thereby providing definitive confirmation of the molecular formula. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion Type | Observed m/z | Expected Exact Mass (C₅H₆⁷⁹BrN₃) | Reference |

|---|---|---|---|---|

| ESI-MS | [M+H]⁺ | 190.2 | 188.9823 (for [M+H]⁺) | chemicalbook.com |

| HRMS | [M] | - | 186.9745 | echemi.comnih.gov |

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

An analysis of the UV-Vis spectrum would be crucial in understanding the electronic structure of the molecule, specifically the π→π* and n→π* electronic transitions within the conjugated pyrazine system. The positions and intensities of the absorption maxima would provide valuable information on the extent of electronic conjugation, which is influenced by the amino, bromo, and methyl substituents. No such UV-Vis spectroscopic data has been found in the public literature.

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis in the Crystalline State:This subsection would have discussed the specific conformation adopted by the molecule in the solid state, including bond lengths, bond angles, and torsion angles, providing a precise geometric description.

It is important to distinguish this compound from its isomer, 2-Amino-3-bromo-5-methylpyridine (CAS No. 17282-00-7). While some spectroscopic data are available for the pyridine (B92270) isomer, these are not applicable to the pyrazine compound of interest due to the difference in the arrangement of nitrogen atoms in the aromatic ring, which significantly alters the molecule's electronic and vibrational properties. sigmaaldrich.comchemicalbook.com

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 5 Methylpyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are crucial for predicting geometry, energy levels, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. For many related heterocyclic compounds, DFT studies, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to investigate their molecular structure and electronic characteristics. researchgate.netresearchgate.net Such analyses for 2-Amino-3-bromo-5-methylpyrazine would be invaluable for understanding the influence of the amino, bromo, and methyl substituents on the pyrazine (B50134) ring's electronics and reactivity, but specific studies are not currently present in the public literature.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory. Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide more accurate results, albeit at a greater computational expense. While these methods are applied to molecules of similar complexity to benchmark DFT results and obtain highly reliable data, documented ab initio calculations specifically for this compound are absent from major research databases.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for describing a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key parameter that helps characterize the molecule's excitability and polarizability. mdpi.com For related pyridine (B92270) derivatives, HOMO-LUMO analyses have revealed how electron-donating and withdrawing groups influence the electronic distribution and reactivity. researchgate.net A similar investigation for this compound would clarify how the interplay of its functional groups dictates its electronic behavior, but the specific energy values and orbital distributions remain uncalculated in published works.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For various bromo- and amino-substituted heterocycles, MEP maps have successfully identified reactive sites and explained intermolecular interaction patterns. researchgate.net An MEP analysis of this compound would highlight the electrostatic landscape, showing the influence of the nitrogen atoms in the pyrazine ring, the electron-donating amino group, and the electron-withdrawing bromine atom. However, no such specific MEP map for this compound is available in the literature.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are crucial for understanding molecular stability. NBO studies on similar molecules have quantified the stabilization energies associated with intramolecular interactions, such as those between lone pairs and antibonding orbitals. researchgate.net For this compound, an NBO analysis could quantify the delocalization of the amino group's lone pair into the pyrazine ring and the nature of the C-Br bond, but dedicated research on this is lacking.

Prediction and Interpretation of Spectroscopic Properties through Computational Models

Computational models are extensively used to predict and interpret spectroscopic data, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. By calculating these spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions. Theoretical calculations have proven to be in good agreement with experimental spectra for many related compounds, aiding in their structural confirmation. researchgate.net While experimental data for this compound may exist in commercial or patent literature chemicalbook.com, a comprehensive computational study that predicts and interprets its spectroscopic properties is not available in peer-reviewed scientific publications.

Reactivity and Reaction Mechanisms of 2 Amino 3 Bromo 5 Methylpyrazine

Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of the pyrazine (B50134) ring is a key handle for introducing molecular complexity. It is susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the substitution pattern of 2-Amino-3-bromo-5-methylpyrazine. The bromine atom is positioned ortho to one ring nitrogen and para to the other, both of which are activating positions for SNAr. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized by the ring nitrogens.

A documented example of an SNAr reaction involves the displacement of the bromide with a methoxy (B1213986) group. When this compound is heated under reflux with sodium methoxide (B1231860) in methanol, the corresponding 2-Amino-3-methoxy-5-methylpyrazine is formed. google.com

| Reactant | Reagent | Solvent | Conditions | Product |

| This compound | Sodium methoxide | Methanol | Reflux, 18 hours | 2-Amino-3-methoxy-5-methylpyrazine |

This table summarizes the conditions for the nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. While 3-bromo-5-methylpyrazin-2-amine is cited as a substrate for Suzuki coupling under standard conditions, specific examples with detailed reaction parameters and yields are not extensively detailed in the surveyed literature. google.comgoogle.com Similarly, specific applications of Heck or Sonogashira couplings for this particular molecule are not widely documented.

However, the general utility of such reactions on related heterocyclic systems is well-established. For instance, the Suzuki reaction on a similar substrate, 2-amino-5-bromopyrazine, has been shown to proceed efficiently. This suggests that this compound would likely couple with a variety of aryl- and heteroarylboronic acids in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in solvents like dioxane, toluene, or DMF.

Transformations Involving the Amino Group of this compound

The primary amino group at the C2 position is a versatile functional group that can undergo a range of transformations, including acylation, alkylation, and diazotization.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group allows for its reaction with various electrophiles.

Alkylation: The amino group can be alkylated under basic conditions. For example, treatment of this compound with methyl iodide and potassium carbonate results in N-methylation. googleapis.com

Acylation: While direct acylation examples for this specific molecule are sparse in the literature, related aminopyrazines can be converted to their corresponding amides. For instance, the amidation of 2-amino-5-methylpyrazine has been achieved using reagents like n-propylphosphonic anhydride (B1165640) (T3P) or a combination of thionyl chloride and pyridine (B92270), suggesting similar transformations are feasible for the title compound. acs.org

Diazotization and Subsequent Synthetic Manipulations

The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles. This provides a powerful method for accessing a wide range of 3-bromo-5-methylpyrazine derivatives that are otherwise difficult to synthesize.

In a notable example, 3-bromo-5-methylpyrazin-2-amine is treated with an oxidizing agent like tert-butyl nitrite (B80452) in the presence of an anhydrous acid (e.g., HCl in dioxane) within an alcoholic solvent like methanol. google.comgoogle.com This in situ diazotization and subsequent substitution effectively replaces the amino group with a methoxy group. This transformation highlights a non-SNAr route to substitute the pyrazine ring, proceeding through a diazonium intermediate.

| Reactant | Reagents | Solvent | Temperature | Duration | Product |

| 3-bromo-5-methylpyrazin-2-amine | tert-butyl nitrite, HCl | Methanol / Dioxane | 0°C to 60°C | 8-16 hours | 3-bromo-2-methoxy-5-methylpyrazine |

This table outlines the conditions for the diazotization and subsequent methoxylation reaction.

Reactions at the Methyl Group of this compound

The reactivity of the methyl group on the pyrazine ring is influenced by the electronic nature of the heterocyclic system. The electron-withdrawing character of the pyrazine nitrogens can facilitate reactions at the benzylic-like methyl position.

Cycloaddition and Condensation Reactions for Fused Ring Systems

The inherent functionality of this compound, specifically the ortho-disposed amino and bromo groups, makes it a prime candidate for constructing fused heterocyclic systems through cycloaddition and condensation reactions. The vicinal arrangement of a nucleophilic amino group and a leaving group (bromo) is a common motif for the synthesis of bicyclic heterocycles.

A significant application of aminopyrazines is in the synthesis of pteridines, which are bicyclic heteroaromatic compounds composed of fused pyrazine and pyrimidine (B1678525) rings. tandfonline.comresearchgate.netnih.gov The general and most widely used method for pteridine (B1203161) synthesis is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov However, an alternative and relevant approach involves the condensation of an aminopyrazine derivative with a suitable precursor to form the pyrimidine ring.

For this compound, a plausible pathway to a fused ring system would involve a condensation reaction where the amino group acts as a nucleophile. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a pteridine derivative. The initial condensation would likely involve the amino group, followed by an intramolecular nucleophilic substitution of the bromo group to complete the ring closure.

Table 2: Potential Condensation Reactions for Fused Ring Synthesis

| Reactant 1 | Reactant 2 (Example) | Potential Fused Ring System | Reaction Type |

| This compound | Glyoxal | Pteridine derivative | Condensation/Cyclization |

| This compound | Diacetyl (2,3-butanedione) | Dimethylpteridine derivative | Condensation/Cyclization |

| This compound | α-Keto-ester | Pteridinone derivative | Condensation/Cyclization |

While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in the literature, its structural features are analogous to other aminohalogenated heterocycles that participate in such transformations. The development of methodologies for these reactions would significantly expand the synthetic utility of this compound.

Mechanistic Studies of Key Transformations of this compound

Detailed mechanistic studies specifically focused on the key transformations of this compound are limited in publicly available literature. However, the mechanisms of its formation and subsequent reactions can be inferred from established principles of organic chemistry and studies on related heterocyclic systems.

The bromination of 2-amino-5-methylpyrazine to yield the title compound is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds as follows:

Activation of the Brominating Agent: In the case of using Br2, a Lewis acid (if present) or the solvent can polarize the Br-Br bond, making one bromine atom electrophilic. With NBS, the N-Br bond is polarized, and NBS serves as a source of electrophilic bromine.

Nucleophilic Attack: The electron-rich pyrazine ring, activated by the strongly electron-donating amino group, attacks the electrophilic bromine atom. The attack is directed to the 3-position, which is ortho to the amino group and highly activated. This step leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A base (such as pyridine or the solvent) removes the proton from the 3-position, restoring the aromaticity of the pyrazine ring and yielding the final product, this compound.

Regarding subsequent reactions, the mechanism of condensation to form fused rings, such as pteridines, would likely follow a nucleophilic addition-elimination pathway. The amino group of this compound would act as the nucleophile, attacking a carbonyl group of the reaction partner. This would be followed by a dehydration step and a subsequent intramolecular nucleophilic attack on the carbon bearing the bromo substituent, leading to ring closure and the formation of the fused bicyclic system. The bromine atom serves as a good leaving group in this final cyclization step.

Further mechanistic investigations, including kinetic studies and computational modeling, would be invaluable for a more profound understanding of the reactivity of this compound and for optimizing its application in the synthesis of novel heterocyclic compounds.

Synthesis and Exploration of Derivatized 2 Amino 3 Bromo 5 Methylpyrazine Scaffolds

Design Principles for Novel Pyrazine-Based Structures

The design of new molecules based on the pyrazine (B50134) scaffold is often guided by established medicinal chemistry principles to optimize interactions with biological targets. A primary strategy is structure-based drug design , where the known three-dimensional structure of a target protein is used to design ligands that fit precisely into its binding sites. This approach was utilized in the development of novel allosteric inhibitors of the SHP2 protein, where pyrazine-based small molecules were designed to optimize interactions within the binding pocket. researchgate.net

Another key principle is bioisosteric replacement . This involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. For instance, in the design of dual c-Met/VEGFR-2 inhibitors, a quinoline (B57606) core in a known inhibitor was replaced with a rsc.orgnih.govscirp.orgtriazolo[4,3-a]pyrazine scaffold. rsc.org This bioisosteric switch aimed to combine the active pharmacophores of different inhibitor classes to achieve a dual-action compound. rsc.org Similarly, the pyrazine ring itself is often incorporated into larger molecules as a key pharmacophore, as seen in the design of anti-tubercular agents where the pyrazine scaffold is combined with other moieties known for anti-mycobacterial activity. scirp.org

The strategic placement of functional groups that can act as hydrogen bond donors, acceptors, or occupy hydrophobic pockets is central to these design efforts. The inherent properties of the pyrazine ring, being an electron-deficient system, also influence its interactions and metabolic stability, making it an attractive core for new therapeutic agents. rsc.orgnih.gov

Strategies for Diversification at the Bromine Position

The bromine atom at the C3 position of the pyrazine ring is an exceptionally versatile handle for introducing structural diversity, primarily through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes the C-Br bond susceptible to oxidative addition, a key step in many catalytic cycles. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling the bromopyrazine with a wide range of aryl- or heteroaryl-boronic acids or esters. libretexts.orgorganic-chemistry.org This strategy allows for the introduction of substituted phenyl rings, thiophenes, furans, and other aromatic systems, significantly expanding the structural complexity of the parent molecule. rsc.orgnih.gov The reaction is tolerant of many functional groups and can be optimized through careful selection of the palladium catalyst, ligand, and base. researchgate.netrsc.org

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. organic-chemistry.orgwikipedia.org This reaction couples the bromopyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgscirp.orgresearchgate.net This method is highly efficient for creating sp²-sp carbon-carbon bonds and provides access to a class of derivatives with distinct linear geometry, which can be valuable for probing protein binding sites. scirp.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, converting the bromo-substituent into a secondary or tertiary amine. organic-chemistry.orgyoutube.com By reacting the bromopyrazine with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, a diverse array of N-aryl or N-alkyl derivatives can be synthesized. acs.orgchemspider.comresearchgate.net This is particularly useful for connecting the pyrazine core to other heterocyclic systems or introducing functional groups that can modulate solubility and hydrogen-bonding capacity.

Below is a table summarizing representative cross-coupling reactions for diversifying the bromine position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Substructure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Pyrazine-Aryl | rsc.orgnih.gov |

| Sonogashira Coupling | R-C≡CH | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | Pyrazine-C≡C-R | scirp.orgresearchgate.net |

| Buchwald-Hartwig Amination | R₂NH | [Pd₂(dba)₃], BINAP, NaOBuᵗ | Pyrazine-NR₂ | chemspider.comresearchgate.net |

Strategies for Diversification at the Amino Position

The amino group at the C2 position is a nucleophilic site that can be readily functionalized through several classic organic reactions.

N-Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form amide derivatives. This transformation can alter the electronic properties of the pyrazine ring and introduce new points for interaction. For example, diacetylation has been observed when reacting aminopyrazine derivatives with excess acetic anhydride (B1165640). imist.ma

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. A more controlled method is reductive amination , where the aminopyrazine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to yield the N-alkylated product. This method is effective for preparing N-monosubstituted 2-aminopyridines and related heterocycles. researchgate.net

N-Arylation: While the Buchwald-Hartwig amination is typically used to form C-N bonds at an aryl halide position, it can also be used in reverse, coupling an amine with an aryl halide. However, for modifying the existing amino group, direct reaction with activated aryl systems or other specialized coupling reactions would be employed.

Strategies for Diversification at the Methyl Position

The methyl group at C5 is the least reactive site on the scaffold, but its functionalization provides a valuable route for structural diversification. The acidity of the methyl protons is slightly increased due to the electron-withdrawing nature of the pyrazine ring, allowing for deprotonation with a strong base.

Metalation and Electrophilic Quenching: The methyl group can be deprotonated using a strong, non-nucleophilic base like potassium diisopropylamide (KDA). The resulting carbanion can then be trapped with an electrophile. nih.gov For instance, reaction with dimethyldisulfide can introduce a thioether group, which can be further transformed into other functionalities like aldehydes, ketones, or esters. nih.gov This strategy effectively turns the relatively inert methyl group into a versatile functional handle.

Synthesis of Pyrazine-Fused Heterocycles (e.g., Imidazopyrazines)

Fusing a second heterocyclic ring onto the pyrazine core is a powerful strategy for creating novel, rigid, and structurally complex scaffolds like imidazo[1,2-a]pyrazines, which are prominent in medicinal chemistry. rsc.org The synthesis typically proceeds via a condensation and intramolecular cyclization sequence.

The most common route starts with a 2-amino-3-halopyrazine, such as 2-amino-3-bromo-5-methylpyrazine. The exocyclic amino group acts as a nucleophile, attacking an α-halocarbonyl compound, such as an α-bromoketone. This initial condensation forms an N-substituted intermediate. The subsequent step involves the intramolecular cyclization, where the endocyclic nitrogen atom of the pyrazine ring attacks the carbonyl carbon, followed by dehydration, to form the fused imidazole (B134444) ring. tsijournals.comnih.gov

This reaction sequence is highly modular. By varying the 2-amino-3-bromopyrazine (B41547) starting material and the α-haloketone, a wide array of substituted imidazo[1,2-a]pyrazines can be generated. tsijournals.comnih.gov For example, using 2-amino-5-methylpyrazine, N-bromosuccinimide (NBS) can selectively brominate the C3 position, which is then cyclized with α-haloketones to produce 6-methyl-imidazo[1,2-a]pyrazine derivatives. tsijournals.com Further functionalization can then be performed on the newly formed imidazole ring or at other positions on the pyrazine core. nih.gov

Advanced Applications of 2 Amino 3 Bromo 5 Methylpyrazine and Its Derivatives in Chemical Research

Role in Medicinal Chemistry and Drug Discovery Programs

The pyrazine (B50134) scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. The specific substitution pattern of 2-Amino-3-bromo-5-methylpyrazine makes it a valuable building block for the synthesis of novel therapeutic agents.

Utilization as Key Intermediates for Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of the bromine atom allows for facile palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 3-position of the pyrazine ring. The amino group can also be readily modified, further expanding the chemical space accessible from this starting material.

While direct synthesis of a named drug from this compound is not extensively documented in publicly available literature, the closely related compound, 2-Amino-5-bromo-3-methylpyridine, is a known intermediate in the production of pharmaceuticals targeting cancer and inflammation. innospk.com The pyrazine analog, 2-Amino-3,5-dibromopyrazine, is a precursor for a range of drugs, including antibiotics and anti-inflammatory agents, and is used in the synthesis of rho kinase (ROCK) inhibitors, which have potential in treating cancer and cardiovascular diseases. nbinno.com A patent discloses the synthesis of this compound from 5-methylpyrazin-2-amine (B1296693) as a step in producing compounds for therapeutic use. chemicalbook.com

The synthesis of various pyrazine derivatives with potential pharmaceutical applications often involves the modification of a core pyrazine structure. For example, a series of 2,6-disubstituted pyrazine derivatives have been developed as inhibitors of CK2 and PIM kinases, which are implicated in cancer.

Exploration of Antimicrobial and Antibacterial Efficacy

The pyrazine nucleus is a common feature in many compounds exhibiting antimicrobial properties. Derivatives of this compound are being actively investigated for their efficacy against a variety of bacterial and fungal pathogens. The structural modifications enabled by the reactive sites on the parent molecule allow for the fine-tuning of antimicrobial activity and selectivity.

Several studies have demonstrated the potent antimicrobial activity of pyrazine derivatives. For instance, a series of pyrazine-2-carbohydrazide (B1222964) derivatives have shown in vitro activity against Gram-positive and Gram-negative bacteria. rjpbcs.com Another study on novel pyrazine-2-carboxylic acid derivatives of piperazines reported good antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com A series of N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides also demonstrated significant antibacterial activity. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative 1a | Staphylococcus aureus | 32-64 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative 1f | Staphylococcus aureus | 32-64 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative 1i | Staphylococcus aureus | 32-64 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative 2c | Staphylococcus aureus | 32-64 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 | mdpi.com |

| Pyrazoline derivative 22 | Enterococcus faecalis | 32 | nih.govturkjps.org |

| Pyrazoline derivative 24 | Enterococcus faecalis | 32 | nih.govturkjps.org |

| Pyrazoline derivative 5 | Candida albicans | 64 | nih.govturkjps.org |

| Pyrazoline derivative 5 | Staphylococcus aureus | 64 | nih.govturkjps.org |

| Pyrazoline derivative 19 | Staphylococcus aureus | 64 | nih.govturkjps.org |

| Pyrazoline derivative 24 | Staphylococcus aureus | 64 | nih.govturkjps.org |

| Pyrazoline derivative 22 | Bacillus subtilis | 64 | nih.govturkjps.org |

| Pyrazoline derivative 26 | Bacillus subtilis | 64 | nih.govturkjps.org |

| (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone (B1245722) (P4) | Candida albicans | 3.125 | rjpbcs.com |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Candida albicans | 3.125 | rjpbcs.com |

| (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone (P4) | Staphylococcus aureus | 6.25 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivative P2 | Staphylococcus aureus | 6.25 | rjpbcs.com |

Contributions to Anti-Tuberculosis Agent Development

One of the most significant contributions of the pyrazine scaffold to medicinal chemistry is in the field of anti-tuberculosis (anti-TB) drug discovery. Pyrazinamide (B1679903), a simple pyrazine derivative, is a first-line drug for the treatment of tuberculosis. This has spurred extensive research into pyrazine-containing compounds as potential new anti-TB agents to combat the rise of drug-resistant strains of Mycobacterium tuberculosis.

The structural features of this compound make it an attractive starting point for the synthesis of novel pyrazinamide analogs. The methyl group at the 5-position and the potential for modification at the 3-position allow for the exploration of structure-activity relationships to improve potency and overcome resistance mechanisms. A study on novel pyrazine-based anti-tubercular agents reported the design and synthesis of hybrid molecules containing the pyrazine scaffold, with six compounds showing significant activity against Mycobacterium tuberculosis H37Rv with MIC values ≤6.25 µg/ml. nih.gov Another study focused on the synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to pyrazinamide. nih.gov Furthermore, the synthesis of 2-aminothiazoles has been explored for their anti-tubercular activity. plos.orgdntb.gov.ua

Table 2: Anti-tubercular Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Target | IC50/MIC | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative 6a | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 μM (IC50) | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative 6e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 μM (IC50) | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative 6h | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 μM (IC50) | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative 6j | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 μM (IC50) | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative 6k | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 μM (IC50) | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative 7e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 μM (IC50) | rsc.org |

| Pyrazine hybrid molecule 8a | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml (MIC) | nih.gov |

| Pyrazine hybrid molecule 8b | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml (MIC) | nih.gov |

| Pyrazine hybrid molecule 8c | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml (MIC) | nih.gov |

| Pyrazine hybrid molecule 8d | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml (MIC) | nih.gov |

| Pyrazine hybrid molecule 14b | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml (MIC) | nih.gov |

| Pyrazine hybrid molecule 18 | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml (MIC) | nih.gov |

Potential in Therapies for Neurological Disorders

While direct evidence for the application of this compound derivatives in therapies for neurological disorders is limited in the current literature, the pyrazine scaffold itself is recognized for its potential in targeting the central nervous system. The ability of pyrazine-containing molecules to cross the blood-brain barrier makes them attractive candidates for the development of drugs for neurodegenerative diseases. For instance, coumarin (B35378) derivatives, which also feature a heterocyclic ring system, have shown neuroprotective activity through various mechanisms. rjpbr.com Further research is warranted to explore the potential of specifically substituted pyrazines, such as those derived from this compound, in this therapeutic area.

Development of Antifolate Analogs and Related Biologically Active Compounds

Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. nih.gov They are widely used in cancer chemotherapy. The synthesis of novel antifolate analogs is an active area of research aimed at improving efficacy and overcoming resistance. The pyrazine ring, being a bioisostere of the pteridine (B1203161) ring found in folic acid, is a promising scaffold for the design of new antifolates. While specific examples of antifolates derived directly from this compound are not prominently reported, the general strategy of using pyrimidine (B1678525) and pyrazine derivatives in the synthesis of antifolates is well-established. mdpi.comresearchgate.net

Contributions to Agrochemical Development

The applications of pyrazine derivatives extend beyond medicine into the field of agriculture. The structural features that confer biological activity in a pharmaceutical context can often be translated to activity against agricultural pests and weeds. The compound 2-Amino-3,5-dibromopyrazine is known to be a building block for various herbicides, insecticides, and fungicides. nbinno.com Similarly, the related compound 2-Amino-5-bromo-3-methylpyridine is used in the formulation of herbicides and fungicides. innospk.com Given these precedents, this compound represents a promising starting material for the discovery and development of new agrochemicals. The ability to introduce diverse functional groups onto the pyrazine core allows for the optimization of properties such as potency, selectivity, and environmental persistence. Further research in this area could lead to the development of novel crop protection agents.

Precursors for Herbicidal Compounds

The pyrazine ring is a core component in numerous biologically active compounds, including a variety of herbicides. researchgate.net Pyrazine derivatives are known to exhibit herbicidal effects by interfering with essential biological processes in plants, such as chlorophyll (B73375) formation. researchgate.net While specific research detailing the direct use of this compound as a precursor for commercial herbicides is not extensively documented in publicly available literature, its structure is highly relevant to this field.

The general structure of many modern herbicides involves an aromatic or heteroaromatic core functionalized to interact with specific biological targets. For instance, pyrazine-sulfonylcarbamates and thiocarbamates have been identified as potent and selective herbicides. researchgate.net The this compound molecule serves as an ideal scaffold for synthesizing such complex derivatives. The amino group can be converted into a sulfonylurea, a class of herbicides known for its high efficacy, while the bromo- group allows for the introduction of various aryl or alkyl groups via cross-coupling reactions to modulate the compound's selectivity and activity.

Table 1: Examples of Bioactive Pyrazine Scaffolds in Agrochemicals

| Compound Class | Bioactivity | Relevant Structural Features |

|---|---|---|

| Pyrazine Carboxamides | Fungicidal, Herbicidal | Amide linkage, substituted pyrazine ring researchgate.netnih.gov |

| Pyrazine-Sulfonylcarbamates | Herbicidal | Sulfonylurea/thiocarbamate group on pyrazine ring researchgate.net |

| Aminopyrazinones | Herbicidal (Pre- and Post-emergence) | Substituted pyrazinone core researchgate.net |

Precursors for Fungicidal Compounds

Similar to its potential in herbicides, this compound is a promising precursor for novel fungicides. The pyrazine carboxamide structure is a key feature in a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to cell death. nih.gov

A prime example is the fungicide Pyraziflumid, which is chemically characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group. nih.gov The synthesis of such molecules often involves the condensation of a pyrazine carboxylic acid derivative with a substituted amine. nih.gov this compound can be readily converted into the necessary pyrazine-2-carboxylic acid scaffold through established synthetic routes, such as hydrolysis of a corresponding nitrile or oxidation of the methyl group, followed by dehalogenation and diazotization of the amino group. The presence of the bromine and amino functionalities provides strategic points for modification to optimize biological activity against specific fungal pathogens. google.com Research into pyrazole (B372694) derivatives, which share structural similarities with pyrazines, has also yielded compounds with significant fungicidal activity, indicating the broad potential of N-heterocycles in this area. researchgate.net

Utility in Material Science and Advanced Materials

The unique electronic properties and rigid structure of the pyrazine ring make it an attractive component for advanced materials.

There is growing interest in using nitrogen-containing heterocycles as building blocks for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials combine the processability of polymers with the electronic properties of semiconductors.

This compound is well-suited to serve as a monomer in the synthesis of such polymers. The bromine atom is an ideal handle for metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination reactions. Polymerization via these methods would allow the pyrazine unit to be incorporated into a long, conjugated polymer chain, alternating with other aromatic or heteroaromatic units. The amino and methyl groups on the pyrazine ring can be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting polymer.

Table 2: Potential Polymerization Reactions Using this compound

| Reaction Type | Co-monomer Example | Resulting Polymer Feature | Application Area |

|---|---|---|---|

| Suzuki Coupling | Aryl-diboronic acid | Poly(aryl-pyrazine) | Organic Electronics |

| Buchwald-Hartwig Amination | Di-functional amine | Polymer with amino-linkages | Conductive Polymers |

| Sonogashira Coupling | Di-alkyne | Polymer with alkyne spacers | Organic Semiconductors |

While direct applications are not yet widely reported, polymers derived from pyrazine monomers hold potential for use in specialty coatings. The high nitrogen content and aromatic nature of the pyrazine ring can impart desirable properties such as thermal stability, chemical resistance, and enhanced adhesion to metal surfaces. Polymers incorporating this compound could be designed to create coatings with specific functionalities, such as anti-corrosion or conductive properties, by carefully selecting co-monomers and polymerization strategies.

Pyrazine-based structures are increasingly being explored for their fluorescent properties, particularly in the field of bioimaging. rsc.org The design of many organic fluorophores is based on a donor-acceptor architecture, where an electron-donating group is connected to an electron-accepting group through a conjugated system. This arrangement often leads to strong intramolecular charge transfer (ICT), which is frequently associated with fluorescence.

In this compound, the amino group acts as an electron donor, while the electron-deficient pyrazine ring acts as an acceptor. This intrinsic donor-acceptor character makes it a promising core for the development of novel fluorescent dyes. The bromine atom can be substituted with various other functional groups using cross-coupling chemistry to further extend the conjugation and tune the emission wavelength from the blue to the red region of the spectrum. rsc.org Patents have been filed for fluorescent pyrazine derivatives designed to assess renal function, highlighting the utility of this class of compounds in diagnostics. google.com These probes are designed to be renally cleared and to absorb and emanate light at wavelengths above 400 nm, making them suitable for in-vivo imaging. google.com

Role as Reagents and Building Blocks in Complex Organic Synthesis

One of the most significant applications of this compound is its role as a versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its two distinct functional groups allow for sequential, controlled reactions to build molecular complexity.

Patents reveal its use as a key intermediate in the synthesis of potential therapeutics. For example, it has been used in the development of endothelin antagonists, which are investigated for treating conditions like hypertension. google.comgoogle.com In one documented reaction, this compound is treated with sodium methoxide (B1231860), resulting in the substitution of the bromine atom with a methoxy (B1213986) group. google.comgoogle.com This demonstrates the utility of the bromo-group as a site for nucleophilic aromatic substitution.

In another example, the compound is a starting material for the synthesis of Kynurenine Aminotransferase-II (KAT-II) inhibitors, which are being explored as treatments for cognitive and neurodegenerative diseases. epo.org A specific reaction involves heating this compound with potassium ethyl xanthogenate to produce a thiazolopyrazine derivative, showcasing a cyclization reaction pathway. epo.org These examples underscore the compound's value as a foundational scaffold for constructing diverse and medicinally relevant heterocyclic systems.

Table 3: Documented Synthetic Transformations of this compound

| Reactant(s) | Key Transformation | Product Class | Potential Application | Reference(s) |

|---|---|---|---|---|

| Sodium methoxide | Nucleophilic substitution of bromine with methoxy group | 2-Amino-3-methoxy-5-methylpyrazine | Intermediate for Endothelin Antagonists | google.comgoogle.com |

| Potassium ethyl xanthogenate | Cyclization to form a thiazolopyrazine scaffold | Fused Bicyclic Heterocycle | Intermediate for KAT-II Inhibitors | epo.org |

常见问题

Q. What are the common synthetic routes for 2-Amino-3-bromo-5-methylpyrazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of 2-amino-3-methylpyridine using bromine or brominating agents under controlled temperatures (60–80°C) . Alternative routes include Suzuki cross-coupling reactions with arylboronic acids, employing palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions (room temperature, inert atmosphere) to achieve moderate yields (50–70%) . Optimizing solvent systems (e.g., THF or DMF) and stoichiometric ratios (1:1.2 substrate:boronic acid) improves efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3, methyl at C5) via characteristic shifts (e.g., C-Br coupling in ¹³C NMR at ~100–110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~187.03 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N-H···N bonds stabilizing the pyrazine ring) .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What are the typical substitution reactions involving the bromine atom in this compound?

- Methodological Answer : The bromine at C3 undergoes nucleophilic aromatic substitution (SNAr) with:

- Amines : React with primary/secondary amines (e.g., piperazine) in DMSO at 80°C to yield 3-amino derivatives .

- Phosphonates : Use triethyl phosphite under reflux to form phosphonylated pyrazines, monitored by TLC for intermediate formation .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts and base (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 70%) arise from variables like:

- Catalyst Loading : Higher Pd concentrations (>5 mol%) may accelerate side reactions (e.g., homocoupling) .

- Oxygen Sensitivity : Use of degassed solvents and Schlenk techniques minimizes Pd catalyst deactivation .

- Purification Methods : Recrystallization (ethanol/water) vs. column chromatography affects recovery rates . Systematic DOE (Design of Experiments) with controlled variables (temperature, solvent, catalyst) is recommended for reproducibility.

Q. What strategies enhance the compound’s utility in medicinal chemistry, particularly for target engagement?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with bioisosteres (e.g., CF₃, CN) to modulate lipophilicity (logP) and binding affinity .

- Protease Inhibition Assays : Test inhibitory activity against serine hydrolases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Docking Studies : Utilize AutoDock Vina to predict interactions with ATP-binding pockets (e.g., kinases) based on the pyrazine core’s electron-deficient nature .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition >200°C, but prolonged heating (>80°C) in acidic/basic media may degrade the pyrazine ring .

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination (validated by HPLC purity checks over 6 months) .

- Hydrolytic Stability : Monitor via ¹H NMR in D₂O; bromine substitution resists hydrolysis at pH 7 but degrades at pH >10 .

Q. What advanced techniques are used to purify and analyze trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to resolve impurities (e.g., dehalogenated byproducts) .

- ICP-OES : Quantify residual palladium (<10 ppm) from cross-coupling reactions .

- Chiral HPLC : For enantiomeric purity assessment if asymmetric synthesis is attempted (e.g., Chiralpak AD-H column) .

Methodological Challenges and Solutions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3), polar surface area (<90 Ų), and CYP450 inhibition profiles .

- Metabolic Stability : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolite Predictor .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of the pyrazine ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Bromine at C3 directs incoming electrophiles to C5 due to electron-withdrawing effects, validated by NBO charge analysis (–0.12e at C5 vs. –0.08e at C6) .

- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor C5 substitution (kinetic product), while higher temperatures shift to C6 (thermodynamic) .

Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (1 ng/mL and 5 ng/mL), and matrix effect evaluation (plasma protein precipitation with acetonitrile) .

- Stability Benchmarks : Test freeze-thaw cycles (3x), short-term (24h, RT), and long-term stability (–80°C, 30 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。